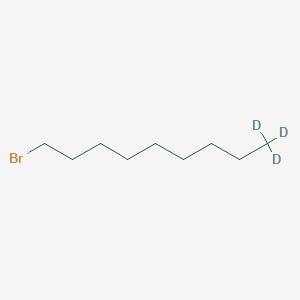
1-Bromononane-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromononane-d3 is a deuterium-labeled derivative of 1-Bromononane. It is a stable isotope compound where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that make it an excellent tracer in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromononane-d3 can be synthesized through the bromination of nonane-d3. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under stringent quality control to ensure high purity and yield. The process may also involve purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromononane-d3 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting with sodium cyanide (NaCN) to form nonanenitrile-d3.
Elimination Reactions: Under strong base conditions, this compound can undergo elimination to form nonene-d3.
Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN), potassium hydroxide (KOH), and other nucleophiles.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products:
Nucleophilic Substitution: Nonanenitrile-d3, nonanol-d3.
Elimination Reactions: Nonene-d3.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
1-Bromononane-d3 is extensively used in scientific research due to its deuterium labeling, which provides unique advantages in various studies:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of nonane derivatives.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nonane derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial applications, including the development of stable isotopes for analytical purposes
Mechanism of Action
The mechanism of action of 1-Bromononane-d3 is primarily related to its role as a tracer. The deuterium atoms in the compound provide a distinct signature that can be detected using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the compound’s behavior and interactions in different environments, providing valuable insights into reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
1-Bromononane: The non-deuterated version of 1-Bromononane-d3, used in similar applications but lacks the unique tracing capabilities provided by deuterium.
1-Bromohexane-d3: Another deuterium-labeled compound with a shorter carbon chain, used in similar studies but with different physical and chemical properties.
1-Bromodecane-d3: A deuterium-labeled compound with a longer carbon chain, offering different reactivity and applications compared to this compound
Uniqueness: this compound is unique due to its specific carbon chain length and deuterium labeling, which provides distinct advantages in tracing studies. Its properties make it particularly useful in understanding the behavior of nonane derivatives in various chemical and biological systems .
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
210.17 g/mol |
IUPAC Name |
9-bromo-1,1,1-trideuteriononane |
InChI |
InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i1D3 |
InChI Key |
AYMUQTNXKPEMLM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCBr |
Canonical SMILES |
CCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















